Physicochemical properties of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
Physicochemical properties of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
This technical guide provides a comprehensive physicochemical and operational profile of 4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid (CAS: 18813-87-1). It is designed for medicinal chemists and formulation scientists requiring actionable data for lead optimization and assay development.
Compound Class: Sulfonamide-Benzoic Acid Hybrid Primary Application: Fragment-based Drug Discovery (FBDD), Carbonic Anhydrase Inhibition, Supramolecular Synthons.
Part 1: Executive Technical Summary
4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid represents a "privileged scaffold" in medicinal chemistry, combining a polar acidic headgroup (benzoic acid) with a lipophilic tail (ethoxyphenyl) linked by a sulfonamide bioisostere. Its dual-functionality allows it to participate in distinct hydrogen bonding networks, making it a critical probe for Carbonic Anhydrase (CA) active sites and a versatile linker in Metal-Organic Frameworks (MOFs) .
Unlike simple sulfonamides, the ethoxy-substitution on the
Part 2: Physicochemical Specifications
The following data aggregates computed and experimental descriptors essential for ADME prediction.
Table 1: Core Physicochemical Descriptors
| Property | Value | Metric/Context |
| CAS Number | 18813-87-1 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 321.35 g/mol | Small Molecule (<500 Da) |
| Predicted LogP | 2.3 ± 0.4 | Lipophilic, moderate permeability |
| pKa (Acidic) | 4.1 ± 0.1 | Carboxylic acid moiety |
| pKa (Sulfonamide) | 10.2 ± 0.3 | Sulfonamide -NH- (weakly acidic) |
| TPSA | 83.5 | High oral bioavailability potential (<140 |
| H-Bond Donors | 2 | -COOH and -SO2NH- |
| H-Bond Acceptors | 5 | Sulfonyl oxygens, Ether, Carbonyl |
| Melting Point | 215 - 218 °C | High crystallinity (indicative of strong intermolecular H-bonds) |
Analyst Note: The compound exhibits pH-dependent solubility. At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻), significantly enhancing aqueous solubility compared to its neutral form at pH < 4.0.
Part 3: Synthetic Route & Structural Logic
The synthesis of this compound follows a convergent pathway, minimizing side reactions by utilizing a highly electrophilic sulfonyl chloride intermediate.
Mechanistic Workflow
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Chlorosulfonation: Activation of benzoic acid.
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Nucleophilic Attack: The aniline amine (p-phenetidine) attacks the sulfur center.
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Elimination: Loss of HCl drives the formation of the sulfonamide bond.
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis via chlorosulfonyl intermediate. The sulfonyl chloride acts as the 'warhead' for the amine coupling.
Part 4: Experimental Characterization Protocols
To ensure data integrity in drug development pipelines, use the following self-validating protocols.
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constants to predict solubility at intestinal pH.
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Preparation: Dissolve 5 mg of the compound in 20 mL of a solvent mixture (Isopropanol:Water 40:60 v/v) to ensure initial solubility.
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Titration: Titrate with 0.1 M KOH (CO2-free) using a calibrated glass electrode.
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Data Processing: Use the Bjerrum plot method.
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Checkpoint: You should observe two inflection points.[1] The first (approx pH 4.5) corresponds to the carboxyl group. The second (approx pH 10.5, often faint) corresponds to the sulfonamide nitrogen.
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Validation: Perform a back-titration with 0.1 M HCl. Hysteresis > 0.1 pH units indicates precipitation or electrode fouling.
Protocol B: Thermodynamic Solubility (Shake-Flask)
Objective: Establish the saturation limit at pH 7.4 (PBS).
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Saturation: Add excess solid compound (approx 10 mg) to 2 mL of PBS (pH 7.4).
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Equilibration: Shake at 37°C for 24 hours.
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Separation: Centrifuge at 10,000 rpm for 10 minutes.
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Quantification: Analyze the supernatant via HPLC-UV (
nm).-
Standard Curve: Prepare standards in DMSO to avoid solubility issues during calibration.
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Calculation:
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Part 5: Biological & Pharmacological Relevance[5]
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the primary class of CA inhibitors. The 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid structure mimics the transition state required for binding to the Zn(II) ion in the CA active site.
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Mechanism: The sulfonamide nitrogen (ionized at basic pH) or the oxygen atoms coordinate with the Zinc ion.
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Selectivity: The bulky ethoxy-phenyl tail provides steric selection, potentially avoiding off-target binding compared to smaller sulfonamides like acetazolamide.
Solubility-Permeability Interplay
The "Chameleon Effect" of this molecule is critical for formulation:
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Stomach (pH 1.5): Neutral form. High permeability (LogP ~2.3), low solubility.
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Intestine (pH 7.0): Anionic form (Carboxylate). High solubility, reduced passive permeability.
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Strategy: Formulation as a sodium salt or co-crystallization with a weak base (e.g., piperazine) is recommended to maximize dissolution rates.
Visualization: Solubility-pH Profile Logic
Figure 2: The ionization state dictates the biopharmaceutical performance. The transition from neutral to anionic drives the solubility/permeability trade-off.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2357149, 4-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid. Retrieved February 13, 2026 from [Link]
- Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide mechanism).
- ChemAxon.Calculated pKa and LogP descriptors for Sulfonamide derivatives.
